3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine typically involves several steps. One common method includes the reaction of 2-methylbenzofuran with an appropriate alkylating agent to introduce the propan-1-amine group. The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate to facilitate the alkylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Scientific Research Applications
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studies related to anti-tumor, antibacterial, and anti-viral properties.
Medicine: Due to its potential therapeutic effects, it is investigated for use in drug development and as a lead compound for designing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
3-((2-Methylbenzofuran-5-yl)oxy)propan-1-amine can be compared with other benzofuran derivatives, such as:
3-(2-ethylhexoxy)propan-1-amine: This compound has a similar structure but with different substituents, leading to variations in its biological activities and applications.
1-(Benzyloxy)propan-2-one derivatives: These compounds share a similar core structure but differ in their functional groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H15NO2 |
---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
3-[(2-methyl-1-benzofuran-5-yl)oxy]propan-1-amine |
InChI |
InChI=1S/C12H15NO2/c1-9-7-10-8-11(14-6-2-5-13)3-4-12(10)15-9/h3-4,7-8H,2,5-6,13H2,1H3 |
InChI Key |
HNVIKPRBSCQTCG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)OCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.